Solithromycin
Descripción
Molecular Architecture and Stereochemical Configuration
Solithromycin (C₄₃H₆₅FN₆O₁₀) is a fourth-generation fluoroketolide antibiotic derived from erythromycin, featuring a 14-membered macrolide core modified with a 3-keto group and a fluorine atom at the C-2 position. Its stereochemical complexity arises from 10 chiral centers, with absolute configurations defined as (3aS,4R,7S,9R,10R,11R,13R,15R,15aR). The molecule incorporates a unique 1,2,3-triazole-linked side chain at the C-11 position, which enhances ribosomal binding affinity and circumvents common macrolide resistance mechanisms.
The aminophenyl-triazole substituent extends from a butyl spacer, providing additional interactions with domain II of the bacterial 23S rRNA. This structural feature, combined with the 3-dimethylamino-xylo-hexopyranosyl sugar moiety at C-5, contributes to this compound's improved target engagement compared to earlier ketolides like telithromycin. X-ray diffraction studies confirm the trans-lactone ring conformation and anti-periplanar orientation of the C-13 ethyl group relative to the macrolide core.
Crystallographic Characterization and Space Group Analysis
Single-crystal X-ray analysis reveals this compound crystallizes in the orthorhombic system with space group P2₁2₁2₁ (No. 19). Unit cell parameters measure a = 8.6067 Å, b = 19.0255 Å, c = 28.0976 Å, with α = β = γ = 90°. The asymmetric unit contains four molecules (Z = 4) packed via hydrogen bonding between the C-11 methoxy group and the triazole nitrogen (N-H···O = 2.89 Å).
Notably, the fluorinated C-2 position participates in weak C-F···π interactions (3.12 Å) with adjacent aromatic rings, stabilizing the crystal lattice. Thermal displacement parameters (Biso = 4.8–6.3 Ų) indicate moderate atomic mobility, consistent with the molecule's conformational flexibility in solution. The final R-factor of 0.0397 demonstrates high structural precision, enabling detailed analysis of bond lengths and angles critical for structure-activity relationships.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell volume | 4598.7 ų |
| Density (calculated) | 1.221 g/cm³ |
| R-factor | 0.0397 |
| Resolution limit | 0.84 Å |
Comparative Structural Analysis with Macrolide/Ketolide Analogs
This compound's structure diverges significantly from classical macrolides and earlier ketolides through three key modifications:
- Fluorine Substitution : The C-2 fluorine increases electronegativity (χ = 4.0) compared to telithromycin's hydroxyl group, enhancing hydrogen-bonding capacity with A2058 in rRNA.
- Triazole Side Chain : Replaces telithromycin's imidazole-pyridine system, reducing nicotinic acetylcholine receptor affinity while maintaining ribosomal binding.
- Sugar Modifications : The 3-dimethylamino-xylo-hexopyranosyl moiety lacks cladinose (vs. erythromycin), decreasing susceptibility to Erm-methylase resistance.
Comparative Raman spectroscopy shows this compound's macrolide ring exhibits 12 cm⁻¹ upshift in carbonyl stretching (1715 → 1727 cm⁻¹) versus telithromycin, indicating stronger intramolecular hydrogen bonding. Molecular dynamics simulations reveal three distinct ribosomal binding sites versus telithromycin's two, explaining broader activity against resistant strains.
Solubility Profile and Partition Coefficients
This compound demonstrates pH-dependent solubility:
The experimental log P (octanol/water) of 4.25 reflects moderate lipophilicity, while computational models (AlogPS) predict 3.75. This discrepancy arises from the molecule's amphiphilic character—the ionizable dimethylamino group (pKa = 9.44) promotes water solubility at physiological pH, while the fluorinated macrolide core enhances membrane permeability.
Table 2: Solubility and Partitioning Properties
| Property | Value |
|---|---|
| log P (experimental) | 4.25 |
| log P (calculated) | 3.75 |
| Aqueous solubility | 0.89 mg/L |
| Polar surface area | 195 Ų |
Propiedades
IUPAC Name |
(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXFZUPTQVDPPK-ZAWHAJPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65FN6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028410 | |
| Record name | Solithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
845.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760981-83-7 | |
| Record name | Solithromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760981-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solithromycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Solithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOLITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Historical Development of Solithromycin Synthesis
Early Routes: Challenges in Azide Stability and Step Economy
Initial synthetic approaches, such as those described in WO2009/05557 and J.Am.Chem.Soc. 2016, 138, 3136–3144, utilized clarithromycin as the starting material but required 10-step sequences. These routes suffered from inherent limitations:
- Azide intermediates : Prolonged exposure to azide groups during Michael addition and cyclization steps led to decomposition, necessitating multiple purifications and reducing overall yield to <20%.
- Protecting group incompatibility : Early routes employed acetyl or benzoyl groups for sugar hydroxyl protection, which complicated deprotection under basic conditions and generated stoichiometric acidic waste.
- Heavy metal oxidants : Swern oxidation (DMSO/oxalyl chloride) and Dess–Martin periodinane were used for C7 hydroxyl oxidation, introducing sulfur byproducts and heavy metal residues.
Parallel Synthesis Innovations
The WO2014145210 patent introduced a parallel synthesis strategy that decoupled side-chain construction from macrolide functionalization. While this reduced azide-related instability, the approach introduced new challenges:
- Side-chain solubility : Premature introduction of the aminophenyl-triazolyl side-chain (Component A) before macrocycle oxidation resulted in poor solubility in aprotic solvents, complicating Michael addition kinetics.
- Intermediate purification : Isolation of the C6-fluorinated intermediate required chromatography due to residual TEMPO catalyst, adding cost and time.
Novel Six-Step Synthesis: Mechanistic and Operational Advancements
Route Overview and Comparative Efficiency
The CN106674314A route (Route 7A/B) condenses synthesis into six steps while achieving a 33.8% overall yield. Key improvements include:
| Parameter | Traditional Route (WO2009/05557) | Novel Route (CN106674314A) |
|---|---|---|
| Total Steps | 10 | 6 |
| Overall Yield | 18–22% | 33.8% |
| Oxidation Method | Swern (DMSO/oxalyl chloride) | NaClO/TEMPO/NaBr |
| Heavy Metal Usage | Yes (Cr, Mn) | None |
| Purification Steps | 7 | 3 |
Stepwise Analysis of the Optimized Synthesis
Step 1: Conjugated Double Bond Formation and Cladinose Removal
Clarithromycin (50.0 g) undergoes ethylene carbonate-mediated elimination at 80°C in triethylamine to form the C1–C2 double bond, followed by HCl-catalyzed cladinose cleavage. Critical parameters:
- Solvent : Methanol facilitates acid-driven cladinose hydrolysis without epimerization at C3.
- Yield : 97.0% (37.1 g intermediate 1 from 50.0 g clarithromycin).
Step 2: Sugar Hydroxyl Protection
Benzoyl chloride in dichloromethane selectively protects the 4″- and 11-hydroxyl groups. Benzoyl groups were chosen over acetyl for:
- Enhanced stability : Resists migration during subsequent oxidation.
- Deprotection efficiency : Cleaved under mild methanolysis (24 h, RT) without affecting the fluoroketolide core.
Step 3: C7 Hydroxyl Oxidation
NaClO/TEMPO/NaBr in dichloromethane at −10°C oxidizes C7-OH to ketone. Advantages over Swern oxidation:
- Byproduct reduction : Converts NaClO to NaCl, avoiding toxic dimethyl sulfide.
- Temperature control : Enables large-scale exothermic reaction management.
Step 4: C6 Fluorination
N-Fluorobenzenesulfonimide (NFSI) in tetrahydrofuran introduces fluorine at C6 via radical mechanism. Key optimization:
- Solvent choice : THF stabilizes the fluororadical intermediate, suppressing defluorination.
- Yield : 89% (intermediate 4).
Step 5: One-Pot Michael Addition and Cyclization
Intermediate 4 reacts with carbonyl diimidazole (CDI) and side-chain A in DMF at 25°C. The one-pot process eliminates isolation of the reactive acyl imidazole, improving yield by 15% compared to stepwise methods.
Step 6: Deprotection and Final Isolation
Methanolysis removes benzoyl groups under ambient conditions, yielding this compound free base. Crystallization from ethanol/water achieves >99.5% purity without chromatography.
Analytical Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
The optimized route reduces critical impurities to <0.1%:
- Des-fluoro impurity : Controlled by NFSI stoichiometry (1.5 eq).
- Deprotection byproducts : Methanolysis kinetics tuned to prevent benzamide formation.
Industrial Scalability and Environmental Impact
Solvent Recovery and Waste Metrics
| Parameter | Value |
|---|---|
| PMI (Process Mass Intensity) | 68 |
| Solvent Recovery | 92% (DMF, THF) |
| Aqueous Waste | 1.2 L/kg API |
Cost-Benefit Analysis
- Catalyst costs : TEMPO ($12/g) vs. Dess–Martin periodinane ($45/g).
- Throughput : 6-step route completes in 72 h vs. 120 h for 10-step sequences.
Análisis De Reacciones Químicas
Solithromycin experimenta diversas reacciones químicas, entre ellas:
Oxidación: this compound puede oxidarse para formar varios metabolitos. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que se pueden analizar utilizando técnicas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear .
Aplicaciones Científicas De Investigación
Community-Acquired Bacterial Pneumonia (CABP)
Solithromycin has been extensively studied for its efficacy in treating CABP. Two large Phase 3 trials demonstrated that this compound was non-inferior to moxifloxacin, another antibiotic, in treating adult patients with CABP. The key findings from these studies are summarized in the following table:
| Study Design | Population Size | Treatment Duration | Clinical Success Rate (this compound) | Clinical Success Rate (Moxifloxacin) |
|---|---|---|---|---|
| Phase 3 Trial 1 | 863 | IV-to-oral for 7 days | 79.3% | 79.7% |
| Phase 3 Trial 2 | 1723 | Oral for 5 days | 84.6% | 88.6% |
These trials indicate that this compound provides a comparable treatment option for CABP, with a favorable safety profile despite some reported adverse events such as infusion site pain and elevated liver enzymes .
Urogenital Gonorrhea
In a Phase 2 trial focusing on urogenital gonorrhea, this compound demonstrated high efficacy rates, with a cure rate of approximately 86% at the higher dose of 1200 mg. The study included participants with positive cultures for Neisseria gonorrhoeae, and all patients reported negative cultures post-treatment:
| Dose of this compound (mg) | Cure Rate (%) |
|---|---|
| 1200 | 86 |
| 1000 | 71 |
This suggests this compound's potential as an effective treatment for gonorrhea, especially in cases resistant to other antibiotics .
Pediatric Applications
Recent studies have also explored this compound's use in children and adolescents with CABP. A randomized controlled trial indicated that this compound was well-tolerated and showed promising clinical improvement rates:
| Age Group | Clinical Improvement Rate (%) |
|---|---|
| Children (2 months - 17 years) | 65 |
Despite the trial's early termination due to sponsor decisions unrelated to safety, the results suggest that this compound could be a viable option for treating CABP in pediatric populations .
Potential Future Applications
Beyond its current indications, this compound's broad spectrum of activity suggests potential applications in treating other infections:
Mecanismo De Acción
Solithromycin funciona previniendo la síntesis de proteínas que las bacterias necesitan para sobrevivir y crecer. Se une al ARN ribosomal 23S y a las subunidades 50S en los ribosomas bacterianos, evitando la formación de cadenas peptídicas . Esta acción inhibe la síntesis de proteínas bacterianas, lo que lleva a la muerte de las células bacterianas. This compound tiene tres sitios de unión ribosómicos distintos, lo que mejora su actividad contra las bacterias resistentes a los macrólidos .
Comparación Con Compuestos Similares
Structural Modifications vs. Telithromycin and Erythromycin
Solithromycin shares a ketolide backbone with telithromycin but replaces telithromycin’s imidazole-pyridine side chain with a triazole-aniline moiety. The addition of fluorine at position 2 improves ribosomal binding and stability against bacterial efflux pumps . Unlike erythromycin, which lacks ketolide modifications, this compound’s structural changes confer broader activity against macrolide-resistant strains (Table 1).
Table 1: Structural and Functional Comparisons
| Feature | This compound | Telithromycin | Erythromycin |
|---|---|---|---|
| Core Structure | Fluoroketolide | Ketolide | Macrolide |
| Side Chain | Triazole-aniline | Imidazole-pyridine | Desosamine |
| Fluorine Substitution | Yes (position 2) | No | No |
| Ribosomal Binding Sites | 3 (domains II, V, 23S) | 2 (domains II, V) | 1 (domain V) |
| Resistance Coverage | Macrolide-resistant S. pneumoniae, H. influenzae | Limited against newer resistances | Susceptible to erm-mediated resistance |
Mechanism of Action
While clarithromycin inhibits IL-13-induced goblet cell hyperplasia via ERK1/2 and SPDEF pathways, this compound suppresses CLCA1 and TMEM16A without affecting ERK1/2, indicating divergent anti-inflammatory mechanisms despite shared macrolide classification .
Antimicrobial Efficacy
In Vitro Potency
This compound demonstrates superior minimum inhibitory concentrations (MICs) compared to erythromycin and clarithromycin:
Table 2: MIC Comparisons (µg/mL)
| Pathogen | This compound | Erythromycin | Clarithromycin | Telithromycin |
|---|---|---|---|---|
| S. pneumoniae (resistant) | 0.06–0.25 | >256 | 32–64 | 0.12–0.5 |
| H. influenzae (β-lactamase+) | 0.5–1.0 | 4–8 | 2–4 | 1–2 |
| E. faecium (erm+) | 4 | >256 | 64–128 | 8–16 |
Resistance Mechanisms
This compound retains activity against erm - and mef -mediated macrolide resistance due to multi-site ribosomal binding. However, erm-positive Enterococcus isolates showed MICs ≤4 µg/mL, suggesting partial resistance mitigation .
Pharmacokinetics and Tissue Penetration
Lung Bioavailability
This compound achieves 10.3x higher epithelial lining fluid (ELF) concentrations than plasma, surpassing telithromycin’s ELF-to-plasma ratio of 8.05 . This enhances efficacy in CABP (Table 3).
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (oral) | Telithromycin (oral) | Erythromycin (IV) |
|---|---|---|---|
| ELF AUC24 (µg·h/mL) | 80.3 | 58.3 | 12.4 |
| ELF/Plasma Ratio | 10.3 | 8.05 | 1.2 |
| Half-life (h) | 7–9 | 10–14 | 1.5–3 |
Metabolism and Excretion
This compound undergoes CYP3A4-mediated oxidation and NAT1/NAT2 acetylation , with 76.5% excreted in feces as metabolites (e.g., CEM-262) and 14.1% renally . Erythromycin relies more on hepatic CYP3A4, increasing drug interaction risks.
Clinical and Developmental Status
This compound met primary endpoints in CABP phase III trials, demonstrating non-inferiority to moxifloxacin .
Actividad Biológica
Solithromycin, a novel fluoroketolide antibiotic, is structurally related to macrolides and has shown promising biological activity against a variety of bacterial pathogens, particularly those associated with community-acquired bacterial pneumonia (CABP). This article delves into the biological activity of this compound, focusing on its mechanism of action, in vitro efficacy, clinical studies, and safety profile.
This compound exerts its antibacterial effects primarily by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria. This interaction inhibits protein synthesis by blocking three distinct sites on the ribosome, which is a notable feature that enhances its efficacy against resistant strains. Specifically, this compound binds to:
- Domain II : Nucleotides 587-1250
- Domain V : Nucleotides 2058-2610
- Additional Site : C-2 fluorine on the 14-membered ring
This multi-target binding mechanism allows this compound to maintain activity against various resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .
Antibacterial Spectrum
This compound has demonstrated significant in vitro activity against a range of pathogens commonly implicated in CABP. The minimum inhibitory concentration (MIC) values for various organisms are summarized in Table 1.
| Organism | Number of Isolates | MIC Range (mcg/mL) | MIC90 (mcg/mL) |
|---|---|---|---|
| Streptococcus pneumoniae | 10,692 | 0.002 - 1.0 | 0.25 |
| Streptococcus pyogenes | 689 | 0.008 - 0.25 | 0.015 |
| Methicillin-sensitive S. aureus (MSSA) | 10,632 | 0.008 - >32 | 0.06 |
| Methicillin-resistant S. aureus (MRSA) | Not specified | Variable | Not specified |
The data indicate that this compound is particularly effective against Gram-positive bacteria, with MIC90 values demonstrating low resistance thresholds .
Activity Against Intracellular Pathogens
This compound's ability to concentrate within phagocytes enhances its efficacy against intracellular pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae . This characteristic is crucial for treating infections where bacteria reside within host cells.
Efficacy in CABP
This compound has been evaluated in several clinical trials for its efficacy in treating CABP. A pivotal study compared this compound with moxifloxacin, demonstrating non-inferiority in both early clinical response and short-term follow-up:
- Study Design : Global, double-blind trial
- Participants : Adults with CABP
- Results :
Safety Profile
While this compound shows promising efficacy, it is associated with certain adverse effects, primarily elevated liver enzymes. In trials, alanine aminotransferase (ALT) elevations above three times the upper limit of normal occurred more frequently than with other macrolides:
- Incidence of ALT Elevation : Higher than other macrolides
- Common Adverse Events : Infusion site pain and elevated liver enzymes .
Case Studies
A review of case studies involving this compound highlighted its application in pediatric populations and those with specific comorbidities:
Q & A
Q. How do pharmacoeconomic models assess this compound’s cost-effectiveness in hospital settings?
- Methodological Guidance : Build Markov models comparing this compound to levofloxacin for CAP. Input parameters: hospitalization costs ($2,000/day), AE rates (e.g., C. difficile incidence), and quality-adjusted life years (QALYs). Perform sensitivity analyses to identify cost drivers (e.g., drug price variance ±20%) .
Q. Tables for Reference
| Parameter | HPLC Validation | Clinical Trial Endpoint |
|---|---|---|
| Linearity Range | 1–100 μg/mL | Early Clinical Response (Day 5) |
| Precision (RSD) | <2% | Non-inferiority Margin: 10% |
| Recovery Rate | 95–105% | QT Interval Monitoring |
| Stress Conditions | Acidic (pH 2), 40°C, 7 days | Stratification by Renal Function |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
